molecular formula C21H21N3O2S B6494768 2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide CAS No. 1334375-83-5

2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide

Cat. No.: B6494768
CAS No.: 1334375-83-5
M. Wt: 379.5 g/mol
InChI Key: FDOSFGOTYVRJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a pyrimidinone core substituted with a phenyl group at position 4 and an ethylsulfanyl moiety at position 2. The pyrimidinone ring contributes to hydrogen-bonding interactions, a critical feature in biological target engagement.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-27-19-11-7-6-10-17(19)21(26)22-12-13-24-15-23-18(14-20(24)25)16-8-4-3-5-9-16/h3-11,14-15H,2,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOSFGOTYVRJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Structure: A benzamide derivative with a 3,4-dimethoxyphenethylamine substituent. Lacks the pyrimidinone core and ethylsulfanyl group.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • The dimethoxy phenyl group may enhance solubility but lacks the thioether functionality of the target compound.

Methylsulfanyl Pyrimidine Derivatives

  • Examples : N-[2-(Methylsulfanyl)-6-Oxo-1,6-Dihydropyrimidin-4-yl]Benzenesulfonamide .
  • Structure : Features a methylsulfanyl (-S-CH₃) group instead of ethylsulfanyl and a benzenesulfonamide moiety instead of benzamide.
  • Synthesis : Methyl iodide was used for alkylation under NaOH conditions .
  • Key Differences :
    • Alkyl Chain Length : Methylsulfanyl derivatives may exhibit faster metabolic clearance due to shorter chain length compared to ethylsulfanyl.
    • Sulfonamide vs. Benzamide : Sulfonamides generally have higher acidity (pKa ~10) versus benzamides, affecting ionization and target binding.

Heterocyclic Thioether Derivatives

  • Examples: 2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-Benzamide .
  • Structure: Thiazole or isoxazole rings replace the pyrimidinone core.
  • Functional Implications: Thiazole rings enhance aromaticity and metabolic stability compared to pyrimidinone. Trifluoromethyl groups improve bioavailability but introduce steric hindrance.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrimidinone-Benzamide Ethylsulfanyl, Phenyl ~383.45 (estimated) Balanced lipophilicity, H-bond donor
Rip-B Benzamide 3,4-Dimethoxyphenethyl ~299.34 High solubility, no thioether
Methylsulfanyl Pyrimidine Pyrimidinone-Sulfonamide Methylsulfanyl, Benzenesulfonamide ~323.36 Acidic sulfonamide, shorter alkyl chain
Thiazolylmethylthio Derivative Thiazole-Benzamide Thiazole, Trifluoromethylpyridinyl ~454.50 Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Challenges : Ethylsulfanyl introduction may require longer reaction times compared to methylsulfanyl derivatives due to reduced electrophilicity of ethyl iodide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.